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Compound of Interest

Compound Name: Silatrane

Cat. No.: B128906 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silatranes are a unique class of organosilicon compounds characterized by a

hypervalent, pentacoordinated silicon atom with a transannular dative bond between the silicon

and a nitrogen atom. This intramolecular coordination imparts distinct chemical, physical, and

biological properties, making them valuable in materials science, catalysis, and pharmacology.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the

unambiguous structural elucidation and characterization of these fascinating molecules. This

document provides detailed application notes and experimental protocols for the

characterization of silatranes using multinuclear and multidimensional NMR techniques.

Key NMR Active Nuclei for Silatrane Characterization
The structural framework of silatranes offers several NMR active nuclei that provide crucial

information:

¹H NMR: Provides information on the protons of the silatrane cage, the substituent on the

silicon atom, and their spatial relationships.

¹³C NMR: Elucidates the carbon framework of the silatrane cage and the organic

substituent.

¹⁵N NMR: Directly probes the nitrogen atom involved in the Si ← N dative bond, offering

insights into the strength of this interaction.
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²⁹Si NMR: Is highly sensitive to the coordination environment of the silicon atom. The

chemical shift is a key indicator of the pentacoordination and the nature of the axial

substituent.

Data Presentation: Typical NMR Chemical Shift
Ranges for Silatranes
The following tables summarize typical chemical shift (δ) ranges for various nuclei in

silatranes, compiled from peer-reviewed literature. These values are indicative and can vary

depending on the solvent, temperature, and the nature of the substituent (R) attached to the

silicon atom.

Table 1: ¹H NMR Chemical Shifts (ppm) relative to TMS

Proton Assignment
Typical Chemical
Shift (δ, ppm)

Coupling Pattern J-Coupling (Hz)

O-CH₂ (Atrane Cage) 3.60 - 3.80 Triplet 5.0 - 6.0

N-CH₂ (Atrane Cage) 2.70 - 2.85 Triplet 5.0 - 6.0

Si-CH₂- (Alkyl

Substituent)
0.30 - 0.50 Multiplet -

-CH₂- (Alkyl

Substituent)
1.40 - 1.65 Multiplet -

-CH₂-N (Alkyl

Substituent)
2.40 - 2.55 Multiplet -

Note: The protons of the triethanolamine backbone typically appear as two triplets due to

coupling between the adjacent methylene groups.[1][2]

Table 2: ¹³C NMR Chemical Shifts (ppm) relative to TMS
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Carbon Assignment Typical Chemical Shift (δ, ppm)

O-CH₂ (Atrane Cage) 56.0 - 58.0

N-CH₂ (Atrane Cage) 50.5 - 51.5

Si-CH₂- (Alkyl Substituent) 12.5 - 14.0

-CH₂- (Alkyl Substituent) 16.0 - 24.5

-CH₂-N (Alkyl Substituent) 25.0 - 34.0

Reference:[1][2]

Table 3: ¹⁵N and ²⁹Si NMR Chemical Shifts (ppm)

Nucleus
Typical Chemical
Shift (δ, ppm)

Reference Notes

¹⁵N (N-Silatrane) -350 to -370 Nitromethane

The upfield shift is

characteristic of the

coordinated nitrogen.

²⁹Si (Silatrane) -80 to -110 TMS

This significant upfield

shift compared to

tetracoordinated

silanes is a hallmark

of the

pentacoordinated

silicon in silatranes.[1]

[3]

Reference:[1]

Experimental Protocols
The following are generalized protocols for acquiring NMR spectra of silatranes. Instrument-

specific parameters should be optimized for each sample.
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Protocol 1: 1D ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C spectra for initial structural assessment.

Materials:

Silatrane sample (5-10 mg)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tube (5 mm)

NMR spectrometer (300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the silatrane sample in 0.6-0.7 mL

of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard ¹H NMR spectrum.

Typical parameters:

Pulse angle: 30-45°

Spectral width: 12-16 ppm

Acquisition time: 2-4 s
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Relaxation delay: 1-5 s

Number of scans: 8-16

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse angle: 30-45°

Spectral width: 200-250 ppm

Acquisition time: 1-2 s

Relaxation delay: 2-5 s

Number of scans: 128-1024 (or more, depending on concentration)

Data Processing:

Apply Fourier transformation to the acquired FIDs.

Phase the spectra correctly.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Protocol 2: 2D NMR Spectroscopy (COSY and HSQC)
Objective: To establish proton-proton and proton-carbon correlations for unambiguous

assignment of signals.

Materials:

Same as Protocol 1.
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Procedure:

Sample Preparation and Initial Setup: Prepare the sample and set up the spectrometer as

described in Protocol 1.

COSY (Correlation Spectroscopy) Acquisition:

This experiment identifies protons that are scalar (J) coupled.

Load a standard COSY pulse sequence.

Acquire a 2D dataset with typically 1024 data points in the direct dimension (t₂) and 256-

512 increments in the indirect dimension (t₁).

The number of scans per increment is typically 2-8.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

This experiment correlates protons with their directly attached carbons.

Load a standard HSQC pulse sequence (gradient-selected versions are preferred).

Set the ¹³C spectral width to cover the expected range of carbon signals.

Set the ¹H spectral width to cover the proton signals.

Acquire a 2D dataset with typically 1024 data points in t₂ and 256-512 increments in t₁.

The number of scans per increment is typically 4-16.

Data Processing:

Process the 2D data using appropriate window functions and Fourier transformation in

both dimensions.

Phase the spectra.

Analyze the cross-peaks to establish connectivities. In a COSY spectrum, cross-peaks

connect coupled protons. In an HSQC spectrum, cross-peaks connect a proton to its
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directly bonded carbon.

Protocol 3: ¹⁵N and ²⁹Si NMR Spectroscopy
Objective: To directly observe the nitrogen and silicon atoms and confirm the pentacoordinate

nature of the silicon.

Materials:

A more concentrated sample (20-50 mg) is often required, especially for ¹⁵N.

NMR spectrometer with multinuclear probe capabilities.

Procedure:

Sample Preparation: Prepare a concentrated solution of the silatrane in a suitable

deuterated solvent.

Instrument Setup:

Tune the probe to the ¹⁵N or ²⁹Si frequency.

Use a reference standard (e.g., nitromethane for ¹⁵N, TMS for ²⁹Si) externally or use the

spectrometer's internal calibration.

Acquisition:

These nuclei often have long relaxation times and may have negative NOEs. Using

inverse-gated decoupling sequences can be beneficial to avoid signal cancellation and

obtain quantitative data.

A larger relaxation delay (e.g., 10-30 s) may be necessary.

A significant number of scans will likely be required, especially for the low-abundant and

less sensitive ¹⁵N nucleus.

Data Processing:

Process the data as with 1D ¹H and ¹³C NMR.
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The resulting chemical shifts are crucial for confirming the silatrane structure.

Mandatory Visualization
Diagram 1: Experimental Workflow for Silatrane NMR
Characterization
The following diagram illustrates a logical workflow for the comprehensive NMR

characterization of a novel silatrane compound.
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Caption: Workflow for NMR-based structural elucidation of silatranes.
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Diagram 2: Logical Relationships in Silatrane Structure
Determination via NMR
This diagram illustrates how different NMR experiments provide interconnected pieces of

information that lead to the final structural confirmation.
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Information from NMR Experiments
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Caption: Interrelation of NMR data for silatrane structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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